3-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-1-ol
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Overview
Description
3-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-1-ol is an organic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis. The presence of the triazole ring imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-1-ol typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored due to its high efficiency, regioselectivity, and mild reaction conditions.
Starting Materials: Phenylacetylene and 3-azidopropan-1-ol.
Catalyst: Copper(I) iodide (CuI) or copper(II) sulfate (CuSO₄) with sodium ascorbate.
Solvent: Tetrahydrofuran (THF) or water.
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures (25-50°C) for several hours.
The reaction proceeds as follows:
Phenylacetylene+3-azidopropan-1-olCuIthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products
Oxidation: 3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanal or 3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanone.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Explored for its cytotoxic properties against cancer cell lines.
Industry: Utilized in the production of dyes, photographic materials, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-1-ol varies depending on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. Molecular docking studies have shown that the triazole ring can interact with key residues in the enzyme’s active site, leading to inhibition .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-1,2,3-triazole: Lacks the propanol side chain, making it less versatile in certain reactions.
3-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-ol: Similar structure but with a hydroxyl group at a different position, affecting its reactivity and applications.
4-(1-phenyl-1H-1,2,3-triazol-4-yl)butan-1-ol: Longer carbon chain, which may influence its solubility and interaction with biological targets.
Uniqueness
3-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-1-ol is unique due to its specific structure, which combines the triazole ring with a propanol side chain. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(1-phenyltriazol-4-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c15-8-4-5-10-9-14(13-12-10)11-6-2-1-3-7-11/h1-3,6-7,9,15H,4-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSAEXJEKWGWDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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